Calcium dobesilate hydrate is a synthetic compound that serves primarily as a vasoprotective agent. It is the calcium salt of dobesilic acid and is recognized for its ability to reduce capillary permeability, making it beneficial in treating various conditions related to microcirculation. The compound is utilized in the pharmaceutical industry, particularly for its therapeutic effects in conditions such as diabetic retinopathy and chronic venous disease .
Calcium dobesilate hydrate is classified under vasoprotective agents. It is synthesized from hydroquinone through a sulfonation process involving concentrated sulfuric acid, followed by neutralization with calcium carbonate. This compound is available in various forms, including capsules and topical formulations, and is marketed under trade names such as Doxium .
The synthesis of calcium dobesilate hydrate involves a multi-step chemical process:
The synthesis can be performed using different concentrations of sulfuric acid and varying temperatures, which affect the yield and purity of the final product. For example, using 90% sulfuric acid at 80 °C for two hours followed by controlled cooling can optimize the reaction conditions for industrial production .
Calcium dobesilate acts by stabilizing the basement membrane of blood vessels, thereby reducing capillary permeability. This mechanism involves:
The pharmacokinetics of calcium dobesilate indicate that it is well absorbed after oral administration, reaching peak plasma concentrations approximately six hours post-ingestion, with minimal metabolism and renal excretion being the primary elimination route .
Calcium dobesilate hydrate has several scientific uses, including:
Industrial synthesis of calcium dobesilate hydrate primarily follows a two-step reaction pathway starting from hydroquinone (1,4-dihydroxybenzene) as the precursor material. The established methodology involves sequential sulfonation and neutralization reactions, optimized for industrial-scale production with high yield and purity [1] [5] [6].
Step 1: SulfonationHydroquinone undergoes electrophilic aromatic sulfonation using concentrated sulfuric acid (85-95% concentration). The reaction proceeds under atmospheric pressure at elevated temperatures (80-85°C optimal), forming 2,5-dihydroxybenzenesulfonic acid. The sulfuric acid serves dual roles as both the sulfonating agent and reaction solvent, eliminating the need for additional organic solvents and simplifying downstream processing [1] [6].
Step 2: NeutralizationThe sulfonated intermediate is directly neutralized in aqueous solution using calcium carbonate, avoiding organic solvents like ethanol or ethyl acetate previously employed in older methodologies. This aqueous-phase neutralization generates the calcium salt and precipitates calcium sulfate as a byproduct [5] [8]:
Chemical Equation:2 C₆H₆O₄S + CaCO₃ → Ca(C₆H₅O₄S)₂ + CO₂ + H₂O
Key Process Advantages:
Critical parameters governing reaction efficiency and impurity profiles have been systematically optimized to enhance product quality and manufacturability.
Sulfonation Optimization:
Neutralization Optimization:
Table 1: Impact of Neutralization pH on Impurity Profile
Final pH | Residual Hydroquinone | Oxybenzene Disulfonic Acid Impurity | Yield |
---|---|---|---|
2.0 | >0.1% | <0.05% | 45.2% |
3.5 | 0.002% | 0.08% | 82.7% |
4.5 | 0.001% | 0.15% | 83.5% |
6.0 | <0.001% | >0.3% | 78.1% |
Data adapted from CN110092736A [2] demonstrating pH 3.5-4.5 as optimal for impurity control.
Crystallization is pivotal for defining the hydrate structure and stability of the final product. Modern processes employ water-mediated crystallization without organic solvents, enhancing environmental sustainability and crystal purity [1] [5].
Crystallization Protocol:
Hydrate Stability:
Characterization of calcium dobesilate hydrate employs complementary analytical techniques to confirm molecular structure and solid-state properties.
X-ray Diffraction (XRD):The crystalline monohydrate form exhibits characteristic XRD peaks at low angles, confirming a defined crystalline lattice distinct from anhydrous or solvated forms. Key diffraction peaks include:
Table 2: Characteristic XRD Peaks for Calcium Dobesilate Hydrate
Position (2θ degrees) | Relative Intensity | Crystallographic Significance |
---|---|---|
6.80 ± 0.2 | High | Basal plane spacing |
11.04 ± 0.2 | Medium | Sulfonate-water layer |
13.56 ± 0.2 | High | Aromatic stacking |
15.74 ± 0.2 | Medium | Calcium-sulfonate coordination |
Data synthesized from CN105418466A and pharmaceutical XRD analyses [3] [7].
Spectroscopic Analyses:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7